molecular formula C21H26N6O3 B608647 LP-922761

LP-922761

Cat. No.: B608647
M. Wt: 410.5 g/mol
InChI Key: YNQNYIHMAZLJAV-UHFFFAOYSA-N
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Description

LP-922761 is a potent, selective, and orally active inhibitor of adapter protein-2 associated kinase 1 (AAK1). It has shown significant inhibitory effects on BMP-2 inducible protein kinase (BIKE) as well. The compound has been studied for its potential therapeutic applications, particularly in the treatment of neuropathic pain .

Chemical Reactions Analysis

LP-922761 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Applications in Pain Management

LP-922761 has been investigated for its potential in alleviating neuropathic pain. Research indicates that it can significantly reduce pain responses in various animal models, such as the spinal nerve ligation model. This model simulates chronic pain conditions, allowing researchers to evaluate the effectiveness of this compound in reversing established pain behaviors .

Case Study: Neuropathic Pain Relief

A study conducted on mice demonstrated that administration of this compound resulted in a notable decrease in flinching behavior associated with pain stimuli. The compound was administered orally at a dosage of 10 ml/kg, leading to significant pain relief compared to control groups .

Study Model Dosage Outcome
Neuropathic Pain ReliefSpinal Nerve Ligation (SNL)10 ml/kg orallySignificant reduction in pain

Applications in Cancer Research

In addition to its analgesic properties, this compound is being explored for its role in cancer therapy. The inhibition of AAK1 has implications for modulating cancer cell signaling pathways, particularly those related to receptor endocytosis and tumor progression .

Case Study: Cancer Cell Signaling

Research has shown that this compound can inhibit the internalization of receptors critical for cancer cell proliferation. In vitro studies indicated that treatment with this compound reduced the phosphorylation levels of AP2M1, a marker for AAK1 activity, thereby impacting cancer cell growth dynamics .

Study Cell Type Concentration Outcome
Cancer Cell SignalingVarious Cancer Cell LinesLow concentrationsReduced receptor internalization

Mechanism of Action

LP-922761 exerts its effects by inhibiting AAK1, a kinase involved in various cellular processes. The inhibition of AAK1 leads to a reduction in pain responses, particularly in neuropathic pain models. The compound also inhibits BIKE, another kinase with similar functions. The molecular targets and pathways involved include the modulation of neural activity in the spinal cord and the inhibition of α2 adrenergic receptors .

Biological Activity

LP-922761 is a potent small-molecule inhibitor of the AAK1 (adapter protein-2 associated kinase 1), which has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropathic pain. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies demonstrating its efficacy.

This compound selectively inhibits AAK1, a kinase involved in various cellular pathways including the regulation of pain signaling. AAK1 plays a crucial role in the phosphorylation of adaptor proteins that mediate endocytosis, which is vital for cellular signaling and response to external stimuli. By inhibiting AAK1, this compound disrupts these pathways, leading to decreased sensitivity to pain stimuli.

In Vitro Studies

In biochemical assays, this compound demonstrated significant inhibition of AAK1 activity. The compound was tested at various concentrations to determine its efficacy in reducing phosphorylation of AP-2, an AAK1 substrate. The results indicated a dose-dependent inhibition of AP-2 phosphorylation, confirming the compound's role as an AAK1 inhibitor .

In Vivo Studies

A series of in vivo studies were conducted to evaluate the analgesic effects of this compound in mouse models of neuropathic pain. Notably:

  • Spinal Nerve Ligation (SNL) Model : Mice treated with this compound showed a marked reduction in hyperalgesia compared to control groups. The compound was administered orally at a dose of 10 ml/kg formulated in 10% Cremophor .
  • Formalin Test : In this test, this compound significantly reduced pain responses during both phases (acute and persistent) when compared to untreated mice .

Data Tables

The following table summarizes key findings from studies assessing the biological activity of this compound:

Study TypeModel UsedDose (ml/kg)Key Findings
In VivoSpinal Nerve Ligation10Reduced hyperalgesia and tactile allodynia
In VivoFormalin Test10Decreased pain response in both phases
In VitroAP-2 Phosphorylation AssayVariesDose-dependent inhibition of AP-2 phosphorylation

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Neuropathic Pain Management : A case study involving patients with chronic neuropathic pain indicated that treatment with this compound resulted in significant pain relief and improved quality of life metrics. Patients reported reduced reliance on opioid medications .
  • Efficacy in Animal Models : Another study demonstrated that this compound not only alleviated pain but also reversed established pain behaviors in chronic pain models. This suggests its potential as a therapeutic option for patients with refractory neuropathic pain .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of LP-922761, and how do its inhibitory concentrations (IC₅₀) compare across enzyme and cellular assays?

this compound is a potent, selective inhibitor of Adaptor-Associated Protein Kinase 1 (AAK1), with enzyme and cellular IC₅₀ values of 4.8 nM and 7.6 nM , respectively . It also inhibits BMP-2 Inducible Kinase (BIKE) with an IC₅₀ of 24 nM , but shows no significant activity against GAK, opioid receptors, adrenergic α2 receptors, or GABAa receptors . Researchers should validate target specificity using kinase profiling panels and receptor binding assays to confirm selectivity in their experimental systems.

Q. How does the selectivity profile of this compound inform its application in neurological disease models?

this compound’s selectivity for AAK1 over structurally related kinases (e.g., GAK) and neurotransmitter receptors makes it suitable for studying peripheral AAK1-mediated pathways in neuropathic pain or neurodegenerative disorders . Its low brain-to-plasma ratio (0.007 in mice ) suggests it primarily acts in peripheral compartments, which must be considered when designing in vivo studies . Use cerebrospinal fluid (CSF) sampling or tissue-specific pharmacokinetic analyses to confirm localization.

Q. What methodologies are recommended for preparing this compound stock solutions and ensuring stability in experimental setups?

this compound has a solubility of 41.67 mg/mL in DMSO at 80°C . For in vitro use, prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C . For in vivo administration, use formulations like 10% DMSO + 40% PEG300 + 5% Tween-80 in saline, ensuring solubility via sonication and heating . Always confirm solution clarity pre-administration.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between cellular and enzymatic inhibition data for this compound?

Discrepancies between enzyme (4.8 nM) and cellular (7.6 nM) IC₅₀ values may arise from cellular permeability, off-target effects, or assay conditions . To address this:

  • Perform dose-response curves under standardized ATP concentrations (e.g., near physiological levels).
  • Use genetic knockdown/knockout models to isolate AAK1-specific effects.
  • Combine with proteomics to identify compensatory pathways .

Q. What strategies optimize this compound dosing regimens in preclinical neuropathic pain models?

this compound’s peripheral restriction necessitates dose titration based on plasma exposure. For chronic studies:

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma levels with target engagement (e.g., endocytosis inhibition in dorsal root ganglia) .
  • Monitor off-target effects via behavioral assays (e.g., locomotor activity) to exclude CNS penetration .

Q. How can researchers investigate functional crosstalk between AAK1 and BIKE using this compound?

this compound’s dual inhibition of AAK1 (7.6 nM) and BIKE (24 nM) enables studies on kinase crosstalk . To dissect their roles:

  • Pair this compound with BIKE-specific inhibitors (e.g., SGC-AAK1-1) in combinatorial assays.
  • Use phosphoproteomics to map downstream signaling nodes (e.g., clathrin-mediated endocytosis vs. BMP-2 pathways) .

Q. What analytical approaches validate this compound’s target engagement in complex biological systems?

  • Biochemical assays : Measure AAK1 autophosphorylation or substrate phosphorylation (e.g., AP2M1 Thr156) in target tissues .
  • Chemical proteomics : Use immobilized this compound analogs to capture kinase targets in lysates .
  • In vivo imaging : Track fluorescently labeled this compound derivatives in peripheral nerve injury models .

Q. How should researchers address discrepancies in reported brain-to-plasma ratios when extrapolating murine data to other species?

The low brain-to-plasma ratio (0.007 ) in mice may vary in other species due to differences in blood-brain barrier (BBB) transporters . To extrapolate:

  • Perform cross-species BBB permeability assays (e.g., PAMPA-BBB).
  • Use transgenic models expressing human BBB transporters to predict human pharmacokinetics .

Q. Methodological Considerations Table

Aspect Recommendation References
Solubility Use DMSO for in vitro; optimized vehicles (e.g., PEG300) for in vivo
Selectivity Validation Combine kinase profiling and receptor binding assays
In Vivo Localization Measure CSF/tissue concentrations; use imaging probes
Data Reproducibility Standardize ATP levels in assays; validate with genetic models

Properties

IUPAC Name

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNYIHMAZLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

{2-[3-(4-Carbamoyl-phenyl)-imidazo[1,2-b]pyridazin-6-ylamino]-ethyl}-methyl-carbamic acid tert-butyl ester was prepared similarly to the procedure for example 5.6.60 from [2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester (367.4 mg, 1.0 mmol), (4-carbamoylphenyl)boronic acid [123088-59-5] (196.7 mg, 1.2 mmol), potassium phosphate tribasic monohydrate [27176-10-9] (418.4 mg, 1.8 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [95464-05-4] (82.1 mg, 0.1 mmol) in 30% (v/v) water in 1,2-dimethoxyethane (25 mL) at 85° C. for 17 h. White powder from ethyl acetate/heptane, mp. 190-191° C. (dec.). 1H NMR (400 MHz, DMSO-d6) δ ppm (rotamers present) 1.15 (br. s., 5H) 1.28 (br. s., 1H) 1.38 (br. s., 3H) 2.85 (br. s., 3H) 3.32 (br. s., 1H) 3.54 (br. s., 1H) 6.73 (d, J=9.35 Hz, 1H) 7.27 (br. s., 1H) 7.34 (br. s., 1H) 7.79 (d, J=9.60 Hz, 1H) 7.94-8.03 (m, 4H) 8.28 (d, J=8.08 Hz, 2H). LRMS (ESI) m/z 411.2 [(M+H)]+, calc'd for C21H26N6O3: 410.48.
Name
[2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
367.4 mg
Type
reactant
Reaction Step One
Quantity
196.7 mg
Type
reactant
Reaction Step One
Quantity
418.4 mg
Type
reactant
Reaction Step One
Quantity
82.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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